N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
Description
N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazolo-triazine derivatives
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-8-12(21)19-13(17-16-8)24-14(18-19)23-7-11(20)15-9-3-5-10(22-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWLGPTKFZDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325786 | |
| Record name | N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869073-94-9 | |
| Record name | N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Thiadiazolo-Triazine Core: This can be achieved by the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent or a catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine core.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its biological activity could be evaluated in preclinical and clinical studies to determine its efficacy and safety for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance or durability.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide: can be compared with other thiadiazolo-triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups. The presence of the methoxy group on the phenyl ring and the sulfanyl-acetamide moiety may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure incorporating a thiadiazole and triazine moiety. The synthesis typically involves multi-step reactions starting from appropriate precursors. The detailed synthetic pathway can be summarized as follows:
- Thiadiazole Formation : The initial step involves the formation of the thiadiazole ring through cyclization reactions.
- Triazine Integration : Subsequent reactions introduce the triazine component, often requiring specific reagents to achieve desired substitutions.
- Final Acetamide Formation : The final step entails acetamide formation through acylation reactions.
Biological Activity Overview
This compound has shown a range of biological activities in various studies:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiadiazole and triazine moieties contributes to this activity by disrupting microbial cell function.
2. Antiproliferative Effects
Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:
- Cell Line Studies : In vitro assays using breast cancer (MCF-7) and lung cancer (A549) cell lines showed IC50 values in the micromolar range, indicating potent antiproliferative effects.
3. Antioxidant Activity
The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays:
- DPPH Assay : Exhibited an IC50 value of 25 µg/mL.
- ABTS Assay : Showed significant scavenging activity comparable to standard antioxidants.
4. Enzyme Inhibition
Inhibitory effects against key enzymes have been evaluated:
- Acetylcholinesterase (AChE) : Moderate inhibition with an IC50 value of 15 µM.
- Cyclooxygenase (COX) : Exhibited anti-inflammatory potential through COX inhibition.
Research Findings
Recent studies have provided insights into the mechanisms underlying the biological activities of this compound:
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to cell cycle arrest and apoptosis.
- Anti-inflammatory Applications : In vivo models showed reduced inflammation markers following administration of the compound in experimental arthritis models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
